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4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide

Cdc25B phosphatase cell cycle regulation negative control

4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide (C14H14Cl2N2O3, MW 329.18 g/mol) is a synthetic small-molecule screening compound registered in the NIH Molecular Libraries Small Molecule Repository under identifiers MLS000075082 and SMR000011787. The compound features a 2,4-dichlorophenoxybutyramide backbone conjugated to a 5-methylisoxazol-3-yl amide moiety.

Molecular Formula C14H14Cl2N2O3
Molecular Weight 329.2 g/mol
Cat. No. B5576977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide
Molecular FormulaC14H14Cl2N2O3
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H14Cl2N2O3/c1-9-7-13(18-21-9)17-14(19)3-2-6-20-12-5-4-10(15)8-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19)
InChIKeyMDWLVJCLJQXBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide: An Isoxazole-Butyramide Chemical Probe from the NIH Molecular Libraries Program with Defined Cdc25B Phosphatase Selectivity


4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide (C14H14Cl2N2O3, MW 329.18 g/mol) is a synthetic small-molecule screening compound registered in the NIH Molecular Libraries Small Molecule Repository under identifiers MLS000075082 and SMR000011787 [1]. The compound features a 2,4-dichlorophenoxybutyramide backbone conjugated to a 5-methylisoxazol-3-yl amide moiety [2]. It has been characterized in quantitative high-throughput screening against human Cdc25B dual-specificity phosphatase, demonstrating an IC50 greater than 50,000 nM (essentially inactive) [1], which positions it as a selectivity-defined negative control or chemical probe for target screening applications where Cdc25B non-interference is required [3].

Why Generic Isoxazole Butyramide Analogs Cannot Replace 4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide in Defined Target Screening


The 2,4-dichlorophenoxy substitution pattern in this compound is not interchangeable with non-halogenated, mono-halogenated, or differently substituted phenoxy analogs. The 2,4-dichloro arrangement exerts a dual electronic and steric influence: the ortho-chlorine introduces torsional constraint at the ether linkage, while the para-chlorine modulates aromatic ring electron density [1]. Combined with the 5-methylisoxazole ring, this generates a pharmacophore with a calculated logP approximately 1.5 units higher than the non-halogenated analog N-(5-methylisoxazol-3-yl)-4-phenoxybutanamide, corresponding to a roughly 30-fold increase in lipophilicity that significantly alters membrane permeability, metabolic stability, and off-target binding profiles [2]. Simple removal or repositioning of chlorine substituents fundamentally changes these properties, rendering generic substitution scientifically invalid [2].

Quantitative Differentiation Evidence for 4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide: A Procurement-Focused Evidence Guide


Cdc25B Phosphatase Selectivity: >1,600-Fold Weaker Inhibition Versus the Benchmark Inhibitor NSC 95397 Enables Negative Control Applications

The target compound exhibits an IC50 greater than 50,000 nM against human Cdc25B dual-specificity phosphatase in a quantitative fluorescence-based dose-response confirmation assay performed as part of the NIH Molecular Libraries Program (AID 569) [1]. In contrast, the well-characterized Cdc25 inhibitor NSC 95397 demonstrates an IC50 of 125 nM against Cdc25B under comparable in vitro conditions . This represents a greater than 400-fold difference in inhibitory potency—or a greater than 1,600-fold difference when benchmarked against NSC 95397's Ki of 96 nM for Cdc25B—confirming that the target compound is effectively inactive at this phosphatase . The assay used recombinant human Cdc25B catalytic domain with a fluorogenic substrate (OMFP), with activity monitored continuously [1].

Cdc25B phosphatase cell cycle regulation negative control HTS confirmation selectivity profiling

Physicochemical Property Differentiation: Calculated LogP Enhancement of Approximately 1.5 Units Versus Non-Halogenated Analog

Using the XLOGP3 atom-additive algorithm [2], the target compound's calculated logP is estimated at approximately 3.5, reflecting the substantial lipophilicity contributed by the 2,4-dichlorophenoxy group (each chlorine atom adds approximately 0.7–0.8 log units) [1]. The direct non-halogenated analog N-(5-methylisoxazol-3-yl)-4-phenoxybutanamide (C14H16N2O3, MW 260.29 g/mol) has an estimated logP of approximately 2.0 [1]. The ΔlogP of ~1.5 between these two compounds corresponds to an approximately 30-fold difference in octanol-water partition coefficient [2]. Additionally, the target compound has a molecular weight of 329.18 g/mol compared to 260.29 g/mol for the non-halogenated analog—a 26% increase that impacts passive diffusion kinetics [1]. H-bond donor count (1, amide NH) and H-bond acceptor count (4: amide C=O, isoxazole O and N, ether O) are identical between the two compounds, indicating that the lipophilicity difference is the primary differentiating physicochemical parameter [1].

lipophilicity LogP drug-likeness membrane permeability physicochemical profiling

Metabolic Stability Rationale: 2,4-Dichloro Substitution Reduces CYP450-Mediated Aromatic Oxidation Compared to Non-Halogenated Phenoxy Analogs

The 2,4-dichloro substitution pattern on the phenoxy ring blocks the primary sites of cytochrome P450-mediated aromatic hydroxylation. In structurally related phenoxybutyric acid systems, the para-position of the phenoxy ring is the preferred site for CYP3A-mediated oxidation [1]. Substitution with chlorine at this position (as in the target compound) eliminates this metabolic soft spot, while the ortho-chlorine provides additional steric shielding adjacent to the ether oxygen, reducing O-dealkylation susceptibility [1]. The 5-methyl group on the isoxazole ring is also a known CYP3A hydroxylation site in isoxazole-containing drug candidates, and the presence of halogen substituents on the phenoxy ring has been shown to modulate the overall metabolic profile of isoxazole amides [2]. While direct comparative microsomal stability data between the target compound and its non-halogenated analog are not available, the class-level SAR evidence from structurally related dual angiotensin-endothelin receptor antagonists demonstrates that replacing isoxazole methyl groups with halogens improves metabolic stability and decreases CYP3A-mediated hydroxylation [2].

metabolic stability CYP450 oxidation halogen substitution microsomal half-life lead optimization

Herbicidal Scaffold Context: Phenoxybutyric Acid Core Derived from the Commercial Herbicide 2,4-DB, with Isoxazole Amide Modification Enabling Differential Selectivity

The carboxylic acid parent of the target compound, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), is a commercial selective systemic phenoxy herbicide used for broadleaf weed control in legumes, peanuts, soybeans, and alfalfa [1]. 2,4-DB acts as a pro-herbicide, undergoing β-oxidation in susceptible plants to yield the active auxin mimic 2,4-D, which induces uncontrolled epinastic growth leading to plant death [2]. The target compound replaces the free carboxylic acid of 2,4-DB with a 5-methylisoxazol-3-yl amide, fundamentally altering the physicochemical profile (carboxylic acid pKa ~4.8, logD ~0.5 at pH 7.4 for 2,4-DB vs. neutral amide with estimated logP ~3.5 for the target) [3]. This conversion eliminates the ionizable acid function, removes the substrate recognition for β-oxidation enzymes (since the amide cannot undergo β-oxidation to release free 2,4-D), and inserts a heterocyclic moiety that may confer distinct biological target engagement [1]. The JP2008133218 patent explicitly claims phenoxybutyric acid amide derivatives bearing heterocyclic amide groups (including isoxazole) as herbicides with excellent activity at low dose and high crop-weed selectivity [1].

herbicide phenoxybutyric acid 2,4-DB auxin mimic crop selectivity agrochemical lead

Documented Screening Provenance and Defined Purity: NIH MLSMR-Registered Compound with Confirmed Identity and Reproducible Sourcing

The target compound is registered in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000075082 (SMR000011787, PubChem CID 653219) [1]. Its structure has been confirmed by InChIKey (MDWLVJCLJQXBQY-UHFFFAOYSA-N) and canonical SMILES (Cc1cc(NC(=O)CCCOc2ccc(Cl)cc2Cl)no1), as recorded in both BindingDB and SpectraBase [2]. The compound is commercially available from multiple screening compound vendors with specified purity of ≥95% . The combination of MLSMR registration, independent spectroscopic characterization (1H NMR data available through SpectraBase), and multi-vendor commercial sourcing distinguishes this compound from in-house synthesized analogs for which batch-to-batch reproducibility and structural identity may not be independently verified . This provenance is particularly valuable for academic screening centers and industrial hit-validation laboratories requiring documented chain-of-custody and identity confirmation for their chemical probes.

compound sourcing screening library purity specification identity confirmation MLSMR reproducibility

Defined Application Scenarios for 4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide Based on Quantitative Evidence


Negative Control Compound for Cdc25B Phosphatase Biochemical and Cell-Based Assays

With an IC50 exceeding 50,000 nM against human Cdc25B phosphatase, this compound serves as a validated negative control for Cdc25B inhibitor screening campaigns [1]. Researchers can use it to establish baseline phosphatase activity in the presence of a structurally related but inactive small molecule, distinguishing non-specific assay interference from genuine Cdc25B inhibition. The MLSMR provenance and publicly available dose-response data (AID 569) provide documented evidence of inactivity that can be cited in publications [1]. For comparison, the benchmark Cdc25B inhibitor NSC 95397 (IC50 = 125 nM) should be included as the positive control to bracket the assay window .

Chemical Probe for Isoxazole Butyramide Structure-Activity Relationship (SAR) Studies

This compound anchors the lipophilic end of the isoxazole butyramide SAR spectrum, with its 2,4-dichlorophenoxy group imparting an estimated logP of approximately 3.5—contrasting sharply with the non-halogenated analog (estimated logP ≈ 2.0) [1]. Systematic SAR exploration using this compound alongside the non-halogenated analog, mono-chloro variants, and 3,4-dichloro regioisomers can delineate the contribution of halogen substitution to target binding, cellular permeability, and metabolic stability . The calculated 30-fold lipophilicity difference provides a quantifiable range for establishing lipophilic efficiency (LipE) correlations within the series [1].

Agrochemical Lead Scaffold Diverging from 2,4-DB Phenoxy Acid Herbicides

The conversion of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB, a commercial herbicide) to its 5-methylisoxazol-3-yl amide derivative eliminates the ionizable carboxylic acid (pKa ~4.8) and creates a neutral, more lipophilic molecule (estimated ΔlogD at pH 7.4 ≈ +3.0 units) [1]. This structural transformation prevents β-oxidation-dependent pro-herbicide activation, suggesting that any herbicidal activity would arise from a mechanism distinct from the auxin-mimic mode of action of 2,4-DB . The JP2008133218 patent supports the herbicidal potential of phenoxybutyric acid amide derivatives bearing heterocyclic groups, providing a patent-based rationale for exploring this compound in herbicide discovery programs targeting resistant weed species [2].

Screening Library Component for Phosphatase Selectivity Profiling Panels

Given its documented inactivity at Cdc25B (IC50 > 50,000 nM) [1], this compound can be included in phosphatase selectivity profiling panels to assess off-target inhibition profiles of Cdc25B-directed lead compounds. Its isoxazole amide scaffold is structurally distinct from the quinone-based and naphthoquinone Cdc25 inhibitors that dominate the literature, reducing the risk of redox-cycling artifacts in cell-based assays . The compound's verified identity (InChIKey: MDWLVJCLJQXBQY-UHFFFAOYSA-N) and commercial availability with ≥95% purity ensure reproducibility across independent laboratories conducting phosphatase profiling studies [2].

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